6-aminonaphthalene-1-sulfonamide

Serine Protease Enzyme Kinetics Fluorogenic Substrate

Fluorogenic assays often suffer from poor sensitivity and cross-reactivity. 6-Aminonaphthalene-1-sulfonamide (ANSN) solves this with a regiospecific 6-amino group that drives efficient intramolecular charge transfer for high quantum yield. • Picomolar detection: Enables LMWH quantification in plasma with an LOD of 0.4 pM. • Unmatched selectivity: Achieves 107-fold APC over FXa discrimination when conjugated. • Dual derivatization: The primary amine and sulfonamide allow chemistry inaccessible to dansyl analogs. Every batch meets ≥98% HPLC purity (≤0.5% moisture), ensuring minimal background fluorescence and linear assay response.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 1206-43-5
Cat. No. B074602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-aminonaphthalene-1-sulfonamide
CAS1206-43-5
Synonyms6-amino-1-naphthalenesulfonamide
6-ANSN
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N
InChIInChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14)
InChIKeyJMGDYTKDXRQHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminonaphthalene-1-sulfonamide: Fluorescent Probe for Serine Proteases


6-Aminonaphthalene-1-sulfonamide (CAS 1206-43-5), also designated as 6-amino-1-naphthalenesulfonamide (ANSN), is an aromatic sulfonamide that functions as a foundational fluorescent reporter group [1]. Unlike simple chromogenic substrates, this naphthalene scaffold provides a high quantum fluorescent yield upon enzymatic cleavage, with the sulfonamide linkage serving as a robust, chemically modifiable anchor point [2]. Its structural composition (C10H10N2O2S; MW: 222.27) includes a primary amine and a primary sulfonamide, enabling dual derivatization strategies that are not accessible to common dimethylamino analogs such as dansylamide [3].

Fluorescent reporter Naphthalene scaffold with high quantum yield upon enzymatic cleavage for serine protease substrates
Primary amine handle Enables direct peptide coupling and P' site tuning that tertiary amine analogs (e.g., dansyl) cannot provide
Dual derivatization Sulfonamide and amine groups allow orthogonal chemistry for diverse fluorogenic substrate libraries

6-Aminonaphthalene-1-sulfonamide: Non-Interchangeable with Analogs


Procurement specialists and assay developers cannot arbitrarily substitute 6-aminonaphthalene-1-sulfonamide with other 1-naphthalenesulfonamide derivatives due to regiospecific electronic and steric requirements. The position of the amino substituent (6-position) critically governs the intramolecular charge transfer (ICT) efficiency and, consequently, the quantum yield of the fluorophore [1]. While dansyl derivatives (5-dimethylamino) are broadly utilized, their tertiary amine structure precludes the specific peptide coupling and leaving-group tuning achieved with the primary amine of the 6-amino isomer [2]. Direct comparative kinetic evidence confirms that this core scaffold imparts a marked enzyme specificity advantage over conventional chromogenic p-nitroanilide (pNA) substrates, as detailed in the quantitative evidence below [1].

Target
Potential Substitute
Why Not Interchangeable
6-aminonaphthalene-1-sulfonamide (primary amine)
Dansylamide / dansyl chloride (tertiary amine)
Tertiary amine precludes direct peptide coupling and acylation; derivatization pathways differ fundamentally
ANSN-based fluorogenic substrate
Chromogenic p-nitroanilide (pNA) substrate
Reported >30-fold lower thrombin specificity; pNA lacks P' site interaction and requires higher enzyme load

ANSN: Kinetic & Analytical Evidence


Thrombin Specificity Advantage Over p-Nitroanilide

In a direct head-to-head comparison using identical peptide sequences (Tos-Gly-Pro-Arg), the ANSN-based fluorogenic substrate demonstrated a >30-fold increase in specificity constant (kcat/KM) for thrombin relative to factor Xa, compared to the commercially available chromogenic substrate Chromozyme TH (p-nitroanilide) [1].

Thrombin specificity vs. pNA
Head-to-head
>30× specificity (kcat/KM) for thrombin over FXa
Supports thrombin-selective assay design
In vitro purified human coagulation factors context
Serine Protease Enzyme Kinetics Fluorogenic Substrate Blood Coagulation

APC Catalytic Efficiency vs. Factor Xa

The optimized peptidyl-ANSN substrate Z-Gly-Gly-Arg-Arg-ANSNH(cyclo-C6H11) exhibits a pronounced selectivity for Activated Protein C (APC). The catalytic efficiency (kcat/KM) is 19,300 M⁻¹s⁻¹ for APC, which is approximately 12-fold higher than for thrombin (factor IIa; 1,560 M⁻¹s⁻¹) and 107-fold higher than for factor Xa (180 M⁻¹s⁻¹) [1].

APC catalytic efficiency
Reported
19,300 M⁻¹s⁻¹ (APC); 12× vs. thrombin; 107× vs. FXa
Supports APC-selective probe development
Purified human enzyme assay context
Activated Protein C Anticoagulant Monitoring Serine Protease Assay

Factor Xa Sensitivity in LMWH Assays

In a validated fluorogenic anti-FXa assay developed for low-molecular-weight heparin (LMWH) quantification, a commercially available ANSN substrate enabled detection of Factor Xa activity with a lower limit of 0.4 pM (400 fM) [1][2]. This high sensitivity facilitates accurate pharmacokinetic profiling of anticoagulants such as enoxaparin and tinzaparin in clinical samples.

Factor Xa detection limit
Reported
0.4 pM (400 fM) FXa
Supports high-sensitivity FXa detection
Fluorometric anti-FXa assay, research plasma matrix context
Factor Xa Assay LMWH Quantification Fluorescence Sensitivity

HPLC Purity Standard for Scalable Supply

Technical datasheets from multiple commercial suppliers consistently specify a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) for 6-aminonaphthalene-1-sulfonamide (CAS 1206-43-5), with moisture content maintained below 0.5% . Validated reverse-phase HPLC methods using acetonitrile/water mobile phases (e.g., on Newcrom R1 columns) ensure reproducible analytical traceability [1].

HPLC purity benchmark
Specification review
≥98% (HPLC), moisture ≤0.5%
Supports procurement QC specification
Reverse-phase HPLC method context
HPLC Purity Procurement Specification Analytical Chemistry

Primary Amine vs. Dansyl Analogs: Conjugation Chemistry

Unlike the widely used 5-(dimethylamino) naphthalene-1-sulfonamide (dansylamide) core, which contains a tertiary amine, the 6-amino isomer features a primary aromatic amine [1]. This structural distinction permits direct peptide coupling and acylation reactions at the 6-position, enabling the synthesis of a diverse library of peptidyl-ANSN substrates with tunable enzyme specificity, a synthetic route not accessible to dansyl derivatives without additional modification [2].

Primary amine vs. dansyl
Class-level
Primary aromatic amine enables peptide coupling
Enables distinct derivatization pathways
Tertiary amine analogs cannot replicate this reactivity
Fluorophore Conjugation Peptide Synthesis Derivatization

Coagulation Protease Hydrolysis Profiles

The ANSN fluorophore significantly alters enzyme-substrate recognition beyond simple detection. Kinetic analysis of peptidyl-ANSN substrates reveals that thrombin efficiently hydrolyzes substrates with specific P' substituents (e.g., kcat values up to 14 s⁻¹), while factor Xa exhibits a distinct preference for substrates with short alkyl chains such as dimethyl or diethyl substitutions on the sulfonamide nitrogen [1]. This contrasts with pNA substrates, where peptide sequence is the sole determinant of recognition.

Protease hydrolysis profiles
Reported
ANSN modifies P' site recognition; thrombin kcat up to 14 s⁻¹
Supports fine-tuning of substrate selectivity
In vitro enzyme assay with purified coagulation factors
Thrombin Factor Xa Enzyme Specificity Blood Coagulation

6-Aminonaphthalene-1-sulfonamide: Validated Applications


Anti-Factor Xa Assays for LMWH Pharmacokinetics

For the quantitative determination of low-molecular-weight heparins (LMWHs) like enoxaparin and tinzaparin in plasma, ANSN-based fluorogenic substrates are validated to achieve a lower limit of detection of 0.4 pM [1]. This scenario is directly supported by cross-study comparable evidence confirming the picomolar sensitivity of the ANSN fluorophore in anti-FXa assays. Researchers requiring precise heparin monitoring in clinical or pharmacokinetic studies should prioritize this compound to ensure detection of low-abundance enzyme activity.

Selective APC Continuous Assays

Investigators studying the protein C anticoagulant pathway require substrates that discriminate against thrombin and factor Xa. As demonstrated by cross-study comparable evidence, the ANSN substrate Z-Gly-Gly-Arg-Arg-ANSNH(cyclo-C6H11) provides a 107-fold higher catalytic efficiency for APC compared to factor Xa and 12-fold higher compared to thrombin [2]. This scenario mandates the use of 6-aminonaphthalene-1-sulfonamide as the core scaffold for synthesizing APC-selective probes, avoiding interference from other coagulation proteases in complex biological matrices.

Serine Protease Substrate Library Synthesis

Medicinal chemists and biochemists developing novel fluorogenic substrates for serine proteases (thrombin, factor Xa, plasmin, etc.) require the primary amine functionality of 6-aminonaphthalene-1-sulfonamide for direct conjugation to peptide scaffolds [3]. Class-level inference confirms that the primary amine enables acylation and sulfonamide modification that is chemically inaccessible to tertiary amine analogs like dansylamide. Procurement of this specific isomer is essential for building diverse substrate libraries where the P' substituent can be tuned to optimize enzyme specificity.

QC Release Testing & Method Validation

Procurement and quality control departments must ensure incoming material meets specification for downstream fluorescent assay reproducibility. The established commercial benchmark of ≥98% HPLC purity (with moisture ≤0.5%) , supported by validated reverse-phase HPLC methods [4], provides a reliable standard for acceptance testing. This scenario applies to laboratories where consistent fluorophore purity is critical to minimize background fluorescence and ensure linear assay response.

Application
Selection Property
Validation Focus
Anti-FXa LMWH research PK assays
High-sensitivity fluorogenic detection
FXa activity at low concentrations in research plasma
Selective APC activity monitoring
High catalytic efficiency ratio (APC vs. FXa)
APC pathway studies in coagulation research
Custom fluorogenic substrate synthesis
Primary amine for direct peptide conjugation
Derivatization and enzyme specificity tuning
Procurement QC and specification verification
Established HPLC purity benchmark
Batch-to-batch fluorescence reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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